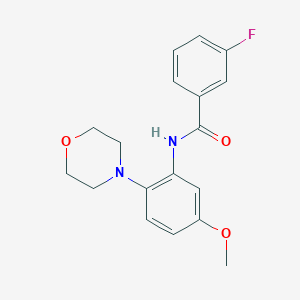![molecular formula C23H29N3O3 B243915 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B243915.png)
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
Wirkmechanismus
The mechanism of action of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to bind to and block the activity of certain dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and reward. By modulating these systems, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may have therapeutic effects in the treatment of mental health disorders and drug addiction.
Biochemical and Physiological Effects
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models, it has been found to reduce anxiety-like behavior, increase social interaction, and decrease drug-seeking behavior. It has also been shown to modulate the release of certain neurotransmitters, such as dopamine and serotonin, in the brain. These effects suggest that N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may have therapeutic potential in the treatment of mental health disorders and drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide for lab experiments is its high potency and selectivity for certain dopamine and serotonin receptors. This allows researchers to study the effects of these systems in a more targeted and specific way. However, one limitation of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is its potential for off-target effects, which may complicate the interpretation of experimental results. Additionally, the high potency of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may make it difficult to achieve optimal dosing in animal models, which may limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for research on N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more selective and potent derivatives of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, which may have improved therapeutic potential. Another area of interest is the study of the long-term effects of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide on behavior and neurotransmitter systems, which may provide insights into its potential for clinical use. Additionally, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide may be useful in the development of novel therapeutic strategies for drug addiction, particularly in combination with other pharmacological agents. Overall, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-(3-methylbutanoyl)-1-piperazinecarboxylic acid with 4-chloroaniline, followed by the reaction of the resulting intermediate with 2-phenoxyacetyl chloride. The final product is obtained after purification and characterization using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit antipsychotic and anxiolytic properties, making it a promising candidate for the treatment of mental health disorders. In pharmacology, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been found to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In neuroscience, N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been used to study the mechanisms underlying drug addiction and to develop novel therapeutic strategies for drug abuse.
Eigenschaften
Molekularformel |
C23H29N3O3 |
|---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H29N3O3/c1-18(2)16-23(28)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-22(27)17-29-21-6-4-3-5-7-21/h3-11,18H,12-17H2,1-2H3,(H,24,27) |
InChI-Schlüssel |
OPYCJRNKXZBWCA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B243837.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B243846.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)
![N-[4-(butyrylamino)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243852.png)
![4-bromo-3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B243853.png)
![3-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243855.png)
![5-bromo-N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B243856.png)